molecular formula C17H21BrN2O B12493433 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine

N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine

Cat. No.: B12493433
M. Wt: 349.3 g/mol
InChI Key: OLDUVSVTVDYBFU-UHFFFAOYSA-N
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Description

{[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine is a complex organic compound that features a brominated phenyl ring, a pyridine moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine typically involves multiple steps. One common approach starts with the bromination of 2-(pyridin-3-ylmethoxy)phenylmethanol to introduce the bromine atom at the 5-position of the phenyl ring. This is followed by the substitution of the hydroxyl group with a butylamine group under basic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for the bromination step .

Industrial Production Methods

In an industrial setting, the production of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium compounds.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Azide or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine serves as a versatile intermediate for the construction of more complex molecules. Its brominated phenyl ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds .

Biology and Medicine

The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its amine group can interact with biological molecules, making it a candidate for drug development .

Industry

In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridine moiety can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine apart is its unique combination of a brominated phenyl ring, a pyridine moiety, and an amine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]butan-1-amine

InChI

InChI=1S/C17H21BrN2O/c1-2-3-8-20-12-15-10-16(18)6-7-17(15)21-13-14-5-4-9-19-11-14/h4-7,9-11,20H,2-3,8,12-13H2,1H3

InChI Key

OLDUVSVTVDYBFU-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2

Origin of Product

United States

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